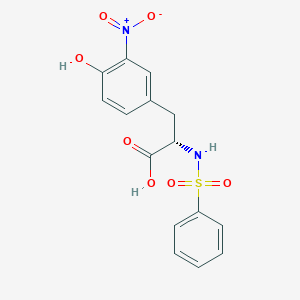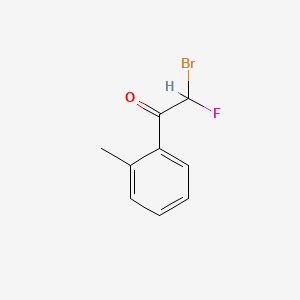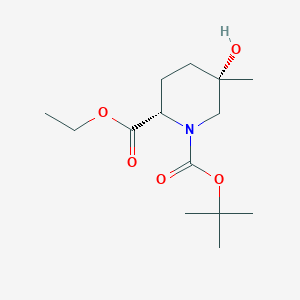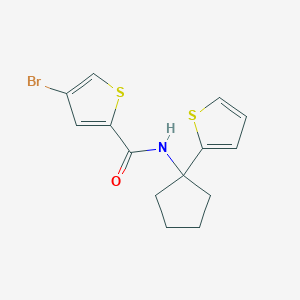
(S)-3-(4-Hydroxy-3-nitrophenyl)-2-(phenylsulfonamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(4-Hydroxy-3-nitrophenyl)-2-(phenylsulfonamido)propanoic acid, also known as HNPP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Hydroxycinnamic Acids in Cosmetic and Therapeutic Applications
Cosmeceutical Significance and Challenges Hydroxycinnamic acids and their derivatives, like (S)-3-(4-Hydroxy-3-nitrophenyl)-2-(phenylsulfonamido)propanoic acid, are multifunctional ingredients in cosmeceuticals. They exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, anti-tyrosinase activities, and UV protective effects. These properties make them suitable as anti-aging and anti-inflammatory agents, preservatives, and hyperpigmentation-correcting ingredients in cosmetic formulations. However, their poor stability, easy degradation, and oxidation present challenges. Microencapsulation techniques have been employed for topical application to prevent degradation and enable sustained release, but validation of their benefits in cosmetic formulations and studies on skin permeation are still limited (Taofiq et al., 2017).
Antioxidant Properties and Structure-Activity Relationships Hydroxycinnamic acids (HCAs) are known for their significant biological properties, particularly as antioxidants. Studies have investigated the structure-activity relationships (SARs) of HCAs, emphasizing the importance of an unsaturated bond in the side chain for activity. Structural modifications in the aromatic ring, carboxylic function, and understanding of physicochemical properties like redox potential and lipid solubility have been explored to generate potent antioxidant molecules. Interestingly, the presence of an ortho-dihydroxy phenyl group (catechol moiety) is significantly important for antioxidant activity. These insights are crucial for medicinal chemistry aiming to optimize the structure of HCAs for enhanced biological effectiveness (Razzaghi-Asl et al., 2013).
Biological and Environmental Implications
Modulation of Neurotrophic Signaling Pathways by Polyphenols Polyphenols, including hydroxycinnamic acid derivatives, have been shown to have neuroprotective effects and are beneficial in the context of neurodegenerative disorders like Alzheimer’s and Parkinson’s disease. These compounds influence neuronal survival, growth, proliferation, and differentiation, modulating signaling pathways involved in neurotrophic actions. They activate pathways like extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K)/Akt, increase the expression of neurotrophic factors, and activate the Nrf2 pathway, leading to the upregulation of detoxification enzymes. These mechanisms highlight the therapeutic potential of hydroxycinnamic acids and their derivatives in managing neurodegenerative diseases (Moosavi et al., 2015).
Environmental Impact and Safety Measures The accidental mixing of nitric acid with organic compounds like isopropanol can lead to violent explosions, highlighting the importance of safety measures in handling such chemicals. The incident at a brewery in 1997, where nitric acid was inadvertently mixed with a cleaning agent containing isopropanol, resulted in a violent explosion. This event underscores the need for rigorous safety protocols and awareness in the chemical and industrial sectors to prevent similar incidents and ensure the proper handling and storage of reactive substances (Hedlund et al., 2014).
Propriétés
IUPAC Name |
(2S)-2-(benzenesulfonamido)-3-(4-hydroxy-3-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O7S/c18-14-7-6-10(9-13(14)17(21)22)8-12(15(19)20)16-25(23,24)11-4-2-1-3-5-11/h1-7,9,12,16,18H,8H2,(H,19,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTGZNSFCAEWNX-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(4-Hydroxy-3-nitrophenyl)-2-(phenylsulfonamido)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrazine](/img/structure/B2541122.png)
![N-methyl-2-{[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2541124.png)

![(2-Chloro-6-fluorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2541126.png)
![2,4-dimethyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxamide](/img/structure/B2541131.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2541133.png)


![N-methyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2541138.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2541140.png)



